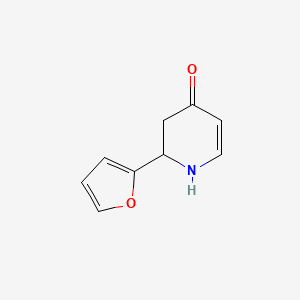![molecular formula C19H36O6Si2 B14224362 Triethoxy{4-[(triethoxysilyl)methyl]phenyl}silane CAS No. 821800-00-4](/img/structure/B14224362.png)
Triethoxy{4-[(triethoxysilyl)methyl]phenyl}silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethoxy{4-[(triethoxysilyl)methyl]phenyl}silane is an organosilicon compound characterized by the presence of triethoxysilyl groups attached to a phenyl ring. This compound is notable for its applications in various fields, including materials science, chemistry, and industrial processes. It is a colorless liquid that is often used in hydrosilylation reactions and as a precursor for the synthesis of other organosilicon compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Triethoxy{4-[(triethoxysilyl)methyl]phenyl}silane typically involves the reaction of triethoxysilane with a phenyl derivative under controlled conditions. One common method includes the hydrosilylation of a phenylalkene with triethoxysilane in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrosilylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Triethoxy{4-[(triethoxysilyl)methyl]phenyl}silane undergoes various chemical reactions, including:
Hydrosilylation: Reaction with alkenes or alkynes in the presence of a catalyst to form organosilicon compounds.
Hydrolysis: Reaction with water to form silanols and ethanol.
Oxidation: Reaction with oxidizing agents to form siloxanes.
Common Reagents and Conditions
Catalysts: Platinum, rhodium, and cobalt catalysts are commonly used in hydrosilylation reactions.
Solvents: Organic solvents such as toluene and hexane are often used to dissolve the reactants.
Temperature: Reactions are typically carried out at elevated temperatures (50-150°C) to enhance reaction rates.
Major Products Formed
Organosilicon Compounds: Formed through hydrosilylation reactions.
Silanols: Formed through hydrolysis.
Siloxanes: Formed through oxidation.
Wissenschaftliche Forschungsanwendungen
Triethoxy{4-[(triethoxysilyl)methyl]phenyl}silane has a wide range of applications in scientific research:
Materials Science: Used as a precursor for the synthesis of silicon-based materials, including coatings, adhesives, and sealants.
Chemistry: Employed in the synthesis of complex organosilicon compounds and as a reagent in various organic reactions.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems and biocompatible coatings.
Wirkmechanismus
The mechanism of action of Triethoxy{4-[(triethoxysilyl)methyl]phenyl}silane involves its ability to form strong bonds with both organic and inorganic substrates. The triethoxysilyl groups can undergo hydrolysis to form silanols, which can then condense to form siloxane bonds. This property makes it an effective coupling agent and surface modifier. The molecular targets and pathways involved include the formation of stable silicon-oxygen bonds and interactions with various functional groups on substrates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethoxysilane: A simpler organosilicon compound with similar reactivity but lacks the phenyl group.
Triethoxyphenylsilane: Contains a phenyl group but lacks the additional triethoxysilyl group.
1,2-Bis(triethoxysilyl)ethane: Contains two triethoxysilyl groups but has a different structural arrangement
Uniqueness
Triethoxy{4-[(triethoxysilyl)methyl]phenyl}silane is unique due to the presence of both triethoxysilyl and phenyl groups, which confer distinct reactivity and versatility. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its simpler counterparts .
Eigenschaften
CAS-Nummer |
821800-00-4 |
|---|---|
Molekularformel |
C19H36O6Si2 |
Molekulargewicht |
416.7 g/mol |
IUPAC-Name |
triethoxy-[4-(triethoxysilylmethyl)phenyl]silane |
InChI |
InChI=1S/C19H36O6Si2/c1-7-20-26(21-8-2,22-9-3)17-18-13-15-19(16-14-18)27(23-10-4,24-11-5)25-12-6/h13-16H,7-12,17H2,1-6H3 |
InChI-Schlüssel |
PVIAPJOGIJXTND-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CC1=CC=C(C=C1)[Si](OCC)(OCC)OCC)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


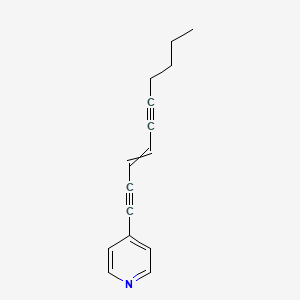
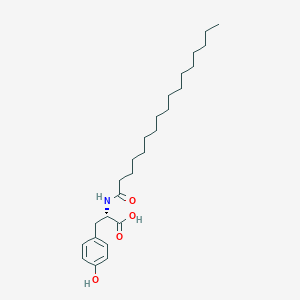
![6-Chloro-3-(5-methyl-1,2-oxazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14224305.png)
![N-[3-(Hydroxymethyl)-4-nitrophenyl]-2-methyloxirane-2-carboxamide](/img/structure/B14224307.png)
![1,4,7-Tris[chloro(dimethyl)silyl]-1,4,7-triazonane](/img/structure/B14224312.png)
![5-{Bis[(pyridin-2-yl)methyl]amino}pentanoic acid](/img/structure/B14224314.png)
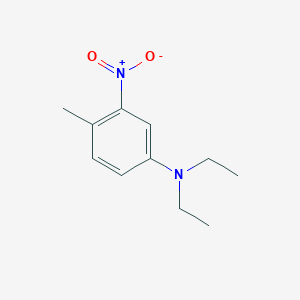
![Ethanol, 2-[[2-[bis(4-methoxyphenyl)phenylmethoxy]ethyl]amino]-](/img/structure/B14224338.png)
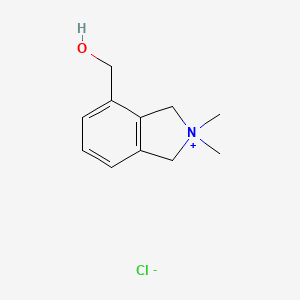

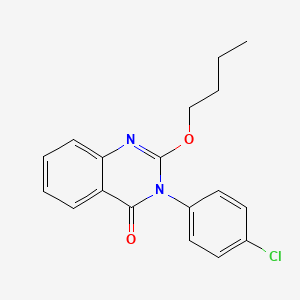

![Methyl bicyclo[2.2.1]hept-5-ene-2-carboximidate](/img/structure/B14224359.png)
